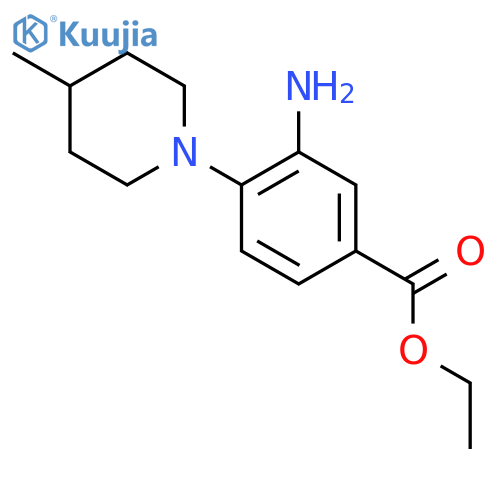

Cas no 1220019-45-3 (Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate)

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate

- ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate

- AKOS010566140

- ethyl3-amino-4-(4-methylpiperidin-1-yl)benzoate

- 1220019-45-3

-

- MDL: MFCD13343546

- インチ: InChI=1S/C15H22N2O2/c1-3-19-15(18)12-4-5-14(13(16)10-12)17-8-6-11(2)7-9-17/h4-5,10-11H,3,6-9,16H2,1-2H3

- InChIKey: KIQIADZTTWUHSI-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC(=C(C=C1)N2CCC(C)CC2)N

計算された属性

- せいみつぶんしりょう: 262.168

- どういたいしつりょう: 262.168

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.6A^2

- 疎水性パラメータ計算基準値(XlogP): 2.9

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E042535-250mg |

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate |

1220019-45-3 | 250mg |

$ 375.00 | 2022-06-05 | ||

| TRC | E042535-125mg |

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate |

1220019-45-3 | 125mg |

$ 230.00 | 2022-06-05 | ||

| Chemenu | CM307409-1g |

Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate |

1220019-45-3 | 95% | 1g |

$167 | 2022-09-03 | |

| Chemenu | CM307409-5g |

Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate |

1220019-45-3 | 95% | 5g |

$500 | 2022-09-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656273-5g |

Ethyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate |

1220019-45-3 | 98% | 5g |

¥6078.00 | 2024-08-09 |

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate 関連文献

-

Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoateに関する追加情報

Ethyl 3-Amino-4-(4-Methyl-1-Piperidinyl)Benzoate: A Comprehensive Overview

Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate, also known by its CAS number 1220019-45-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a benzoate ester group attached to a piperidine ring, which introduces both rigidity and flexibility into the structure, making it suitable for various chemical modifications and biological interactions.

The benzoate moiety in Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate plays a crucial role in its chemical reactivity and biological activity. The piperidine ring, a six-membered cyclic amine, contributes to the compound's ability to form hydrogen bonds and interact with biological targets such as enzymes and receptors. Recent studies have highlighted the importance of such structural features in enhancing the bioavailability and efficacy of pharmaceutical agents.

One of the key areas of research involving this compound is its potential as a precursor for more complex molecules. By modifying the amino group or the methyl substituent on the piperidine ring, chemists can tailor the compound's properties to suit specific therapeutic needs. For instance, altering the substituents can influence the compound's solubility, stability, and ability to cross cellular membranes, all of which are critical factors in drug design.

Another area of interest is the compound's role in medicinal chemistry. Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate has been explored as a potential lead compound for developing agents targeting various diseases, including cancer and neurodegenerative disorders. Its ability to modulate enzyme activity and inhibit key signaling pathways makes it a valuable tool in drug discovery efforts.

Recent advancements in synthetic methodologies have also contributed to the study of this compound. Researchers have developed efficient routes for its synthesis, often employing catalytic techniques that enhance yield and selectivity. These methods not only facilitate large-scale production but also pave the way for further structural diversification.

In terms of applications, Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate has shown promise in both academic research and industrial settings. Its use as an intermediate in organic synthesis has been documented in several high-profile studies, underscoring its versatility as a building block for more complex molecules.

Moreover, the compound's stability under various conditions has been extensively studied. This information is vital for ensuring its safe handling and storage, particularly in industrial settings where large-scale production is required. Understanding its stability also aids in predicting its behavior during formulation processes and long-term storage.

Looking ahead, Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate is expected to remain a focal point in chemical research due to its unique properties and potential applications. As researchers continue to explore its capabilities, new insights into its structure-function relationships will undoubtedly emerge, further solidifying its role in advancing scientific knowledge.

1220019-45-3 (Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate) 関連製品

- 2162613-19-4(4-Prop-2-enoylmorpholine-3-carbonitrile)

- 1217822-95-1((2R,3R)-3-Amino-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid)

- 1999350-24-1(1-(5-chloro-2-iodophenyl)methyl-1H-pyrazol-4-amine)

- 1227580-92-8(2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylic acid)

- 75762-58-2((3-Bromophenyl)(3-fluorophenyl)methanone)

- 2229665-59-0(4-(pyrimidin-2-yl)but-3-en-2-amine)

- 1127247-34-0(NHS-M-DPEG)

- 1805430-17-4(2-Cyano-5-(difluoromethyl)-3-methylpyridine-4-carboxaldehyde)

- 2228203-59-4(tert-butyl 3-(1-amino-2,2-dimethylcyclopropyl)piperidine-1-carboxylate)

- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)